molecular formula C21H19N3O2 B2476012 4-(1-Benzylindole-3-carbonyl)morpholine-3-carbonitrile CAS No. 2418711-21-2

4-(1-Benzylindole-3-carbonyl)morpholine-3-carbonitrile

Cat. No.: B2476012
CAS No.: 2418711-21-2
M. Wt: 345.402
InChI Key: BHUAYLJKMAUJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(1-Benzylindole-3-carbonyl)morpholine-3-carbonitrile” is a complex organic molecule. It contains an indole group, which is a prevalent moiety in many bioactive compounds . The morpholine group is also a common feature in many biologically active molecules .


Synthesis Analysis

The synthesis of indole derivatives has been extensively studied, and various methods have been reported, including modern versions of classical synthesis methods . Morpholines and their carbonyl-containing analogs can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving an indole group and a morpholine group. The indole group is a significant heterocyclic system in natural products and drugs . Morpholine is a 6-membered heterocyclic compound featuring both amine and ether functional groups .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, and their chemical reactions have been the subject of extensive research . Morpholine derivatives also have a wide range of biological activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For example, a related compound, 4-benzyl-morpholine-3-carboxylic acid, is a solid with a molecular weight of 221.25 .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on the specific compound and its biological target . Similarly, morpholine derivatives have been used in various therapeutic applications, indicating a range of possible mechanisms of action .

Safety and Hazards

The safety and hazards associated with a compound like “4-(1-Benzylindole-3-carbonyl)morpholine-3-carbonitrile” would depend on its specific structure and properties. For instance, morpholine is considered hazardous by the 2012 OSHA Hazard Communication Standard, with hazards including flammability, corrosiveness, and toxicity .

Future Directions

The future directions for research on “4-(1-Benzylindole-3-carbonyl)morpholine-3-carbonitrile” and similar compounds could include further exploration of their synthesis, analysis of their physical and chemical properties, investigation of their mechanisms of action, and evaluation of their safety and potential therapeutic applications .

Properties

IUPAC Name

4-(1-benzylindole-3-carbonyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c22-12-17-15-26-11-10-24(17)21(25)19-14-23(13-16-6-2-1-3-7-16)20-9-5-4-8-18(19)20/h1-9,14,17H,10-11,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUAYLJKMAUJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.